molecular formula C19H19NOS B11767012 4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde

4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde

Cat. No.: B11767012
M. Wt: 309.4 g/mol
InChI Key: UOSNJHDYPKQHIM-UHFFFAOYSA-N
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Description

4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is a complex organic compound that features a pyrrolidine ring attached to a benzoyl group, which is further connected to a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde typically involves multiple steps. One common method starts with the commercially available terephthalaldehyde. The synthesis proceeds through three main steps: acetal formation, nucleophilic substitution, and hydrolysis . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and minimize impurities. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The benzoyl and thiobenzaldehyde moieties can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The benzoyl and thiobenzaldehyde groups can participate in redox reactions, influencing cellular pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde is unique due to the presence of both the benzoyl and thiobenzaldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C19H19NOS

Molecular Weight

309.4 g/mol

IUPAC Name

4-[4-(pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde

InChI

InChI=1S/C19H19NOS/c21-19(18-9-5-16(14-22)6-10-18)17-7-3-15(4-8-17)13-20-11-1-2-12-20/h3-10,14H,1-2,11-13H2

InChI Key

UOSNJHDYPKQHIM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C=S

Origin of Product

United States

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